molecular formula C3H7NO3 B1417963 1,3-Dihydroxyacetone Oxime CAS No. 37110-18-2

1,3-Dihydroxyacetone Oxime

Cat. No. B1417963
CAS RN: 37110-18-2
M. Wt: 105.09 g/mol
InChI Key: SESFQRDUAZRWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroxyacetone Oxime, also known as 1,3-Dihydroxypropan-2-one oxime, is a chemical compound with the molecular formula C3H7NO3 . It has a molecular weight of 105.09 g/mol . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxyacetone Oxime includes a hydroxyl group, a carbonyl group, and an oxime group . The InChI code for this compound is 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-6H,1-2H2 .


Chemical Reactions Analysis

1,3-Dihydroxyacetone Oxime can participate in various chemical reactions. For example, it can react with diamminediaquaplatinum (II) to produce zwitterionic diammine (3-hydroxy-2-(oxidoimino)propan-1-olato-κ2 N,O) platinum (II) complexes . More research is needed to fully understand the range of chemical reactions this compound can undergo .


Physical And Chemical Properties Analysis

1,3-Dihydroxyacetone Oxime has a molecular weight of 105.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 105.042593085 g/mol . The topological polar surface area of the compound is 73 Ų .

Scientific Research Applications

  • Electrochemiluminescence Detection

    • 1,3-Dihydroxyacetone has been identified as an efficient electrochemiluminescence coreactant for Ru(bpy)32+, greatly surpassing the effectiveness of sodium oxalate. This property allows for sensitive detection of 1,3-Dihydroxyacetone without requiring derivatization, offering significant improvements in sensitivity compared to other methods (Sun et al., 2018).
  • Microbial Production and Metabolic Engineering

    • Research has focused on enhancing the production of 1,3-Dihydroxyacetone through microbial means, specifically by improving glycerol dehydrogenase activity and fermentation processes. This approach is applied in cosmetics, medicine, and food products (Sun et al., 2010).
  • Cytotoxic Activity in Platinum(II) Complexes

    • Novel platinum(II) complexes featuring 1,3-dihydroxyacetone oxime ligands have been synthesized and investigated for their cytotoxic activities against human cancer cell lines. These complexes have shown promising results, with significant activity in medium to low micromolar ranges (Scaffidi-Domianello et al., 2011).
  • High Throughput Screening for DHA-Producing Bacteria

    • A high throughput screening method has been developed for identifying DHA-producing bacteria, significantly improving efficiency in strain operation and reducing production costs in the cosmetic industry, where DHA is a key ingredient in sunless tanning products (Hu & Zheng, 2009).
  • Coimmobilized Algae-Bacteria Systems for Oxygen Supply

    • Studies on coimmobilized algae and bacteria systems have shown effective conversion of glycerol to dihydroxyacetone, highlighting the symbiotic use of oxygen produced by algae for bacterial processes. This approach is significant for continuous production in industrial applications (Adlercreutz et al., 1982).
  • Metal-Free Oxidation Catalysis

    • Nitrogen-containing carbon nanotubes have been used for metal-free catalytic conversion of glycerol into dihydroxyacetone, with pyridine nitrogen groups acting as active sites. This method offers an environmentally friendly and cost-effective alternative for DHA production (Gupta et al., 2017).

Safety And Hazards

Safety data sheets indicate that 1,3-Dihydroxyacetone Oxime may cause skin and eye irritation, and possibly respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions of 1,3-Dihydroxyacetone Oxime research could involve optimizing its metabolic pathway and production process, simplifying its separation and purification routes, and harnessing its peculiar reactivity to address current sustainability challenges encountered in the synthesis of specialty polymers . Further studies could also explore its potential applications in diverse fields .

properties

IUPAC Name

2-hydroxyiminopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFQRDUAZRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659894
Record name 2-(Hydroxyimino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxyacetone Oxime

CAS RN

37110-18-2
Record name 2-(Hydroxyimino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxyacetone Oxime
Reactant of Route 2
Reactant of Route 2
1,3-Dihydroxyacetone Oxime
Reactant of Route 3
1,3-Dihydroxyacetone Oxime
Reactant of Route 4
1,3-Dihydroxyacetone Oxime
Reactant of Route 5
1,3-Dihydroxyacetone Oxime
Reactant of Route 6
Reactant of Route 6
1,3-Dihydroxyacetone Oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.